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Compound of Interest

Compound Name: 2-Formyl-6-methylbenzonitrile

Cat. No.: B1501087

This technical guide provides a detailed analysis of the spectral characteristics of 2-Formyl-6-
methylbenzonitrile, a key intermediate in various synthetic applications. As direct
experimental data for this specific molecule is not readily available in public databases, this
paper will present a comprehensive, predictive analysis based on established spectroscopic
principles and data from analogous compounds. This approach is designed to offer
researchers, scientists, and drug development professionals a robust framework for the
identification and characterization of this and similar molecules.

The structural elucidation of a molecule like 2-Formyl-6-methylbenzonitrile, which possesses
an aromatic ring with electron-withdrawing (formyl and cyano) and electron-donating (methyl)
groups, presents a unique spectroscopic challenge. Understanding the interplay of these
functional groups is crucial for interpreting its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data. This guide will delve into the predicted spectral data,
the rationale behind these predictions, and the experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic
molecules in solution. For 2-Formyl-6-methylbenzonitrile, both *H and 3C NMR will provide
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critical information about the electronic environment of the hydrogen and carbon atoms,
respectively.

'H NMR Spectroscopy: Mapping the Protons

The *H NMR spectrum of 2-Formyl-6-methylbenzonitrile is expected to show distinct signals
for the aldehydic proton, the aromatic protons, and the methyl protons. The chemical shifts are
influenced by the anisotropic effects of the benzene ring and the electronic nature of the
substituents.

Predicted *H NMR Data (in CDCIs):

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (0, ppm) (J, Hz)
Aldehyde (-CHO) ~10.3 Singlet
Aromatic (H3/H5) ~7.6-7.8 Multiplet ~7-8
Aromatic (H4) ~7.4-7.6 Triplet ~7-8
Methyl (-CHs3) ~2.7 Singlet

Interpretation and Rationale:

o Aldehydic Proton (~10.3 ppm): The proton of the formyl group is highly deshielded due to the
strong electron-withdrawing nature of the carbonyl group and its proximity to the aromatic
ring. This results in a characteristic downfield chemical shift.[1]

e Aromatic Protons (~7.4-7.8 ppm): The three protons on the benzene ring will exhibit a
complex splitting pattern due to their coupling with each other. The protons ortho and para to
the electron-withdrawing formyl and cyano groups are expected to be shifted downfield
compared to benzene (7.34 ppm).

o Methyl Protons (~2.7 ppm): The protons of the methyl group are attached to the aromatic
ring and will appear as a singlet. Their chemical shift is slightly downfield from typical alkyl
protons due to the influence of the aromatic ring.[2]
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Experimental Protocol for *H NMR:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Formyl-6-methylbenzonitrile in
~0.7 mL of deuterated chloroform (CDCls).

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

o Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak
(CHCls at 7.26 ppm).

Visualization of Predicted *H NMR Splitting:
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Click to download full resolution via product page

Caption: Predicted coupling interactions for the aromatic protons of 2-Formyl-6-
methylbenzonitrile.

13C NMR Spectroscopy: Probing the Carbon Framework

The 13C NMR spectrum will reveal the number of unique carbon environments and provide
insights into the electronic effects of the substituents on the aromatic ring.

Predicted 13C NMR Data (in CDCls):
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Carbon Predicted Chemical Shift (8, ppm)
Aldehyde (-CHO) ~192

Cyano (-CN) ~117

Quaternary (C1) ~135

Quaternary (C2) ~138

Quaternary (C6) ~140

Aromatic (C3/C5) ~130-134

Aromatic (C4) ~128

Methyl (-CH3) ~20

Interpretation and Rationale:

e Carbonyl Carbon (~192 ppm): The aldehydic carbonyl carbon is significantly deshielded and
appears far downfield.[2]

e Cyano Carbon (~117 ppm): The nitrile carbon has a characteristic chemical shift in this
region.

e Aromatic Carbons (~128-140 ppm): The chemical shifts of the aromatic carbons are
influenced by the attached functional groups. The carbons bearing the electron-withdrawing
groups (C1, C2, C6) are expected to be more deshielded.

e Methyl Carbon (~20 ppm): The methyl carbon will appear in the typical aliphatic region.[2]
Experimental Protocol for 33C NMR:

o Sample Preparation: Use the same sample prepared for *H NMR.

 Instrumentation: A 100 MHz (or higher) NMR spectrometer is recommended.

o Data Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A larger number of scans
will be required compared to *H NMR due to the lower natural abundance of 3C.
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o Data Processing: Process the data similarly to the *H NMR spectrum. The CDCIs solvent
peak at 77.16 ppm can be used for chemical shift calibration.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a
molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Predicted Wavenumber

Functional Group Intensity
(cm™)
C-H stretch (aromatic) 3100-3000 Medium
C-H stretch (aldehyde) 2850-2820 and 2750-2720 Medium (often two bands)
C=N stretch (nitrile) 2240-2220 Strong
C=0 stretch (aldehyde) 1710-1690 Strong
C=C stretch (aromatic) 1600-1450 Medium to Strong
C-H bend (aromatic) 900-675 Strong

Interpretation and Rationale:

 Nitrile Stretch (2240-2220 cm~1): The C=N triple bond exhibits a strong, sharp absorption in
this region, which is a highly diagnostic peak for nitriles.[3][4]

e Carbonyl Stretch (1710-1690 cm~1): The C=0 bond of the aldehyde will give a strong
absorption band. Conjugation with the aromatic ring slightly lowers the frequency compared
to a saturated aldehyde.

¢ Aldehyde C-H Stretch (2850-2820 and 2750-2720 cm~1): The presence of two medium
intensity bands in this region is characteristic of the C-H stretch of an aldehyde and helps to
distinguish it from other carbonyl-containing compounds.
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e Aromatic C=C and C-H Vibrations: The spectrum will also show characteristic absorptions for
the aromatic ring's C=C stretching and C-H bending vibrations.

Experimental Protocol for IR Spectroscopy (ATR):

Sample Preparation: Place a small amount of the solid or liquid sample directly on the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm™1.

Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation
pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron lonization - El):

e Molecular lon (M*): The molecular ion peak is expected at m/z = 145, corresponding to the
molecular weight of CoH7NO.[5]

o Key Fragmentation Peaks:

o m/z = 144 (M-1)*: Loss of a hydrogen atom from the aldehyde group is a common
fragmentation pathway for aromatic aldehydes.

o m/z =116 (M-29)*: Loss of the formyl group (CHO) is another characteristic
fragmentation.

o m/z = 90: Further fragmentation of the aromatic ring.

Interpretation and Rationale:
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The fragmentation pattern in EI-MS is a result of the molecule breaking apart in a predictable
manner upon ionization. The stability of the resulting fragments determines the intensity of the
corresponding peaks in the mass spectrum. The loss of the formyl group and the hydrogen
from the aldehyde are expected to be major fragmentation pathways for 2-Formyl-6-
methylbenzonitrile.

Experimental Protocol for MS (EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: lonize the sample using a high-energy electron beam (typically 70 eV for EI).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions to generate the mass spectrum.

Visualization of Predicted MS Fragmentation:

- He

- CHOe

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-Formyl-6-methylbenzonitrile in El-
MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, though predictive, is
grounded in the fundamental principles of NMR, IR, and MS, and supported by data from
structurally related compounds. This in-depth guide provides a solid foundation for researchers
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to confidently identify and characterize 2-Formyl-6-methylbenzonitrile. The provided
protocols and interpretations serve as a valuable resource for professionals in the chemical
and pharmaceutical sciences, enabling them to navigate the complexities of structural
elucidation with greater efficiency and accuracy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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